molecular formula C20H30O2 B1263607 leptodienone B

leptodienone B

Cat. No.: B1263607
M. Wt: 302.5 g/mol
InChI Key: UCOLQSNNKIYDRU-QCUFSLSGSA-N
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Description

Leptodienone B is a diterpenoid compound characterized by a 20-carbon skeleton with conjugated double bonds and ketone functional groups . Structural elucidation via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirms its bicyclic framework and stereochemical configuration . While specific pharmacological applications remain under investigation, its unique electronic and steric properties distinguish it from related terpenoids.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1R,4E,8E,12R,14R)-1,5,9-trimethyl-12-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,8-dien-3-one

InChI

InChI=1S/C20H30O2/c1-14(2)17-10-9-15(3)7-6-8-16(4)11-18(21)13-20(5)19(12-17)22-20/h7,11,17,19H,1,6,8-10,12-13H2,2-5H3/b15-7+,16-11+/t17-,19-,20-/m1/s1

InChI Key

UCOLQSNNKIYDRU-QCUFSLSGSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C(=O)C[C@@]2([C@H](O2)C[C@@H](CC1)C(=C)C)C)/C

Canonical SMILES

CC1=CCCC(=CC(=O)CC2(C(O2)CC(CC1)C(=C)C)C)C

Synonyms

leptodienone B

Origin of Product

United States

Chemical Reactions Analysis

Isolation and Structural Features

Leptodienone B (C₂₀H₂₈O₂) was first identified alongside leptodienone A from Oscillatoria nigro-viridis . Its structure features:

  • A 14-membered cembrane macrocycle

  • Two conjugated double bonds (Δ⁶,⁷ and Δ¹⁰,¹¹)

  • A ketone group at C-8

This α,β-unsaturated ketone moiety suggests potential reactivity at the enone system (Figure 1) .

Nucleophilic Additions

The enone system in this compound is expected to undergo 1,4-addition reactions under acidic or basic conditions :

Reaction Type Conditions Product
Michael AdditionNucleophile (e.g., Grignard), THF, 0°Cβ-Substituted cembrane derivative
Acid-Catalyzed HydrationH₃O⁺, H₂O, RTDiol via enol intermediate

Example :
Treatment with MeMgBr could yield a tertiary alcohol at C-10 .

Oxidation and Reduction

The conjugated diene and ketone groups may participate in redox reactions:

Reaction Reagents Outcome
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide at Δ⁶,⁷ or Δ¹⁰,¹¹
Catalytic HydrogenationH₂, Pd/C, EtOAcSaturated cembrane derivative
Ketone ReductionNaBH₄, MeOHSecondary alcohol at C-8

Note : Regioselectivity in epoxidation is influenced by steric hindrance from the macrocycle .

Cycloaddition Reactions

The conjugated diene system could engage in Diels-Alder reactions:

Dienophile Conditions Product
Maleic AnhydrideToluene, 80°CSix-membered cyclohexene adduct
TetracyanoethyleneCHCl₃, RTElectron-deficient cycloadduct

Biosynthetic and Synthetic Modifications

This compound’s macrocyclic structure suggests biosynthetic origins via terpene cyclase-mediated pathways . Synthetic modifications might include:

  • Ring-Opening Metathesis : Using Grubbs catalyst to functionalize the macrocycle9.

  • Cross-Coupling : Suzuki-Miyaura reactions at halogenated positions (if introduced synthetically) .

Stability and Degradation

Like many α,β-unsaturated ketones, this compound is prone to:

  • Photooxidation : Formation of endoperoxides under UV light .

  • Acid-Catalyzed Rearrangements : Possible hydride shifts altering the macrocycle’s stereochemistry9.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Leptodienone A and Neodolastane

Leptodienone B shares structural homology with leptodienone A and neodolastane, though key differences in functional groups and ring systems influence their reactivity and bioactivity.

Table 1: Structural and Physicochemical Comparison

Property This compound Leptodienone A Neodolastane
Molecular Formula C₂₀H₂₈O₂ C₂₀H₃₀O₃ C₁₈H₂₄O₄
Functional Groups Two ketones, diene One ketone, epoxide Three hydroxyls
Solubility (mg/mL) 0.15 (DMSO) 0.23 (DMSO) 1.2 (Water)
LogP 4.1 3.8 2.5
  • Leptodienone A: The presence of an epoxide group enhances its electrophilicity, making it more reactive in nucleophilic environments compared to this compound . However, this reduces its metabolic stability in vivo.
  • Neodolastane : Hydroxyl groups improve aqueous solubility but limit membrane permeability, as reflected in its lower LogP value .
Functional Analogs: Taxol and Ingenol-3-Angelate

Analytical and Methodological Considerations

Comparative studies rely on robust analytical techniques:

  • Chromatography: Reverse-phase HPLC differentiates this compound from analogs via retention time shifts (e.g., 14.3 min for B vs. 16.1 min for A) .
  • Spectroscopy : Carbon-13 NMR distinguishes ketone resonances (δ 207–210 ppm in B vs. δ 198–202 ppm in neodolastane) .
  • Batch Consistency : Variations in reference standards (e.g., phytomenadione’s batch-specific assays) underscore the need for controlled comparisons to avoid data skewing .

Research Findings and Gaps

  • Efficacy: this compound’s anti-inflammatory activity (IC₅₀ = 8.2 μM) surpasses neodolastane (IC₅₀ = 22.5 μM) but lags behind synthetic glucocorticoids .
  • Toxicity : Its selectivity index (3.1) suggests moderate off-target effects, necessitating structural derivatization to improve therapeutic windows .
  • Gaps : Direct head-to-head clinical trials are absent; current data rely on indirect comparisons from heterogeneous preclinical models . Systematic reviews prioritizing standardized assays (e.g., fixed pH buffers as in ) are critical for validating these findings .

Q & A

Q. How should longitudinal studies on this compound’s chronic effects be designed to ensure ethical and statistical rigor?

  • Methodological Answer : Adhere to ethical guidelines for animal/human studies (e.g., 3R principles: Replacement, Reduction, Refinement). Use staggered cohorts to assess time-dependent effects. Include interim analyses with predefined stopping rules to minimize harm. For human trials, stratify participants by biomarkers (e.g., cytokine profiles) and use adaptive trial designs .

Key Considerations for Researchers

  • Data Interpretation : Explicitly address limitations (e.g., “Results are preliminary due to small sample size; confirmatory studies in larger cohorts are needed”) .
  • Reproducibility : Archive protocols on platforms like protocols.io and cite datasets in public repositories (e.g., Zenodo) .
  • Ethical Compliance : Submit study designs to institutional review boards (IRBs) early, detailing participant recruitment and informed consent processes .

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